Cas no 5627-73-6 (5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one)

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one structure
5627-73-6 structure
商品名:5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one
CAS番号:5627-73-6
MF:C9H6NO2Cl
メガワット:195.60244
MDL:MFCD20039996
CID:1598029
PubChem ID:12478922

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one 化学的及び物理的性質

名前と識別子

    • 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-
    • 5-chloro-2-methyl-3,1-benzoxazin-4-one
    • SCHEMBL4119409
    • MFCD20039996
    • CS-0227343
    • 5-chloro-2-methyl-4H-3,1-benzoxazin-4-one
    • AKOS027255742
    • HONXTRAMSCAREG-UHFFFAOYSA-N
    • 5627-73-6
    • 5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
    • AS-65962
    • DTXSID70499801
    • W11099
    • SY125792
    • 5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one
    • MDL: MFCD20039996
    • インチ: InChI=1S/C9H6ClNO2/c1-5-11-7-4-2-3-6(10)8(7)9(12)13-5/h2-4H,1H3
    • InChIKey: HONXTRAMSCAREG-UHFFFAOYSA-N
    • ほほえんだ: CC1=NC2=CC=CC(=C2C(=O)O1)Cl

計算された属性

  • せいみつぶんしりょう: 195.00878
  • どういたいしつりょう: 195.0087061g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 13
  • 回転可能化学結合数: 0
  • 複雑さ: 264
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.9
  • トポロジー分子極性表面積: 38.7Ų

じっけんとくせい

  • PSA: 38.66

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
C385220-2.5mg
5-Chloro-2-methyl-4H-benzo[D][1,3]oxazin-4-one
5627-73-6
2.5mg
$ 70.00 2022-06-06
eNovation Chemicals LLC
D766039-250mg
4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-
5627-73-6 95%
250mg
$705 2024-06-06
Aaron
AR00IAQS-500mg
4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-
5627-73-6 95%
500mg
$917.00 2023-12-14
A2B Chem LLC
AI52632-500mg
5-Chloro-2-methyl-4h-benzo[d][1,3]oxazin-4-one
5627-73-6 95%
500mg
$939.00 2024-04-19
Aaron
AR00IAQS-250mg
4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-
5627-73-6 95%
250mg
$644.00 2023-12-14
A2B Chem LLC
AI52632-1mg
5-Chloro-2-methyl-4h-benzo[d][1,3]oxazin-4-one
5627-73-6 95
1mg
$73.00 2024-04-19
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1298013-1g
5-Chloro-2-methyl-4H-benzo[d][1,3]oxazin-4-one
5627-73-6 95+%
1g
¥10198.00 2024-05-08
A2B Chem LLC
AI52632-1g
5-Chloro-2-methyl-4h-benzo[d][1,3]oxazin-4-one
5627-73-6 95%
1g
$1310.00 2024-04-19
Aaron
AR00IAQS-100mg
4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-
5627-73-6 95%
100mg
$350.00 2023-12-14
eNovation Chemicals LLC
D766039-250mg
4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-
5627-73-6 95%
250mg
$1010 2025-02-18

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one 関連文献

5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-oneに関する追加情報

Introduction to 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl- (CAS No. 5627-73-6) and Its Recent Applications in Chemical Biology

4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl-, identified by its CAS number 5627-73-6, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the benzoxazinone class, a family of molecules known for their diverse pharmacological effects. The presence of both chloro and methyl substituents in its structure enhances its reactivity and makes it a valuable scaffold for further derivatization and investigation.

The benzoxazinone scaffold is characterized by a seven-membered oxygen-containing ring system, which contributes to its stability and interactability with biological targets. Specifically, the 5-chloro-2-methyl substituents play a crucial role in modulating the electronic properties of the molecule, influencing its binding affinity and selectivity. This structural feature has been leveraged in recent studies to develop novel compounds with enhanced biological efficacy.

In recent years, there has been a surge in research focused on identifying and optimizing small molecules that can modulate biological pathways relevant to human health. 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl has emerged as a promising candidate due to its ability to interact with various enzymes and receptors. For instance, studies have shown that derivatives of this compound can exhibit inhibitory effects on certain kinases, making them potential candidates for therapeutic applications in cancer research.

One of the most compelling aspects of 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl is its versatility in chemical modification. Researchers have utilized this compound as a starting point to develop libraries of analogs with tailored biological activities. The chloro group, in particular, provides a reactive site for further functionalization through nucleophilic substitution reactions, allowing chemists to explore new chemical space and discover novel bioactive molecules.

The pharmaceutical industry has been particularly interested in benzoxazinone derivatives due to their potential as drug candidates. Several preclinical studies have demonstrated the efficacy of these compounds in models of inflammation and infection. For example, modifications of the 5-chloro-2-methyl moiety have led to compounds that exhibit potent antimicrobial activity without significant toxicity to host cells. This underscores the importance of structural optimization in developing effective therapeutics.

Advances in computational chemistry have further accelerated the discovery process for 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl derivatives. Molecular modeling techniques allow researchers to predict the binding modes of these compounds with target proteins with high accuracy. This approach has been instrumental in designing molecules with improved pharmacokinetic properties and reduced off-target effects.

The synthesis of 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl involves multi-step organic reactions that highlight the synthetic prowess required to produce complex heterocyclic systems. The introduction of the chloro and methyl groups at specific positions requires careful control over reaction conditions to ensure high yields and purity. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzoxazinone core.

Recent breakthroughs in synthetic methodologies have enabled the preparation of enantiomerically pure forms of this compound, opening up new avenues for studying stereochemical effects on biological activity. Such studies are crucial for understanding how molecular chirality influences interactions with biological targets and for developing enantiopure drugs with improved therapeutic profiles.

The environmental impact of synthesizing and using 4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl is also an area of growing interest. Green chemistry principles have been applied to develop more sustainable synthetic routes that minimize waste and reduce energy consumption. For instance, solvent-free reactions and catalytic methods have been explored as alternatives to traditional approaches.

In conclusion,4H-3,1-Benzoxazin-4-one, 5-chloro-2-methyl (CAS No. 5627-73-6) represents a fascinating compound with significant potential in chemical biology and drug discovery. Its unique structural features make it a versatile scaffold for developing novel bioactive molecules. As research continues to uncover new applications for this compound and its derivatives, it will undoubtedly remain at the forefront of scientific investigation.

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Amadis Chemical Company Limited
(CAS:5627-73-6)5-Chloro-2-methyl-4H-benzoD1,3oxazin-4-one
A1231986
清らかである:99%
はかる:1g
価格 ($):1021